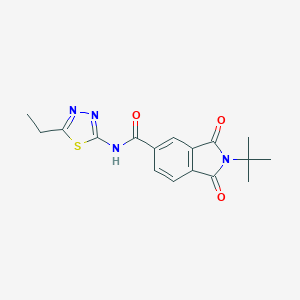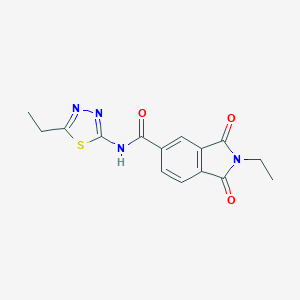![molecular formula C30H28N2O6S B303168 N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide], commonly known as SDB-001, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used as research tools to better understand the endocannabinoid system.
Mecanismo De Acción
SDB-001 acts as a potent agonist of CB1 and CB2 receptors, which are found throughout the body and play a key role in various physiological processes. When SDB-001 binds to these receptors, it can activate downstream signaling pathways that lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
SDB-001 has been shown to have a variety of biochemical and physiological effects, including:
- Increased release of dopamine and other neurotransmitters in the brain
- Modulation of pain perception
- Alteration of immune function
- Modulation of cardiovascular function
- Modulation of gastrointestinal function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SDB-001 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a more targeted manner. However, one limitation of using SDB-001 is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
Direcciones Futuras
There are several potential future directions for research on SDB-001, including:
- Further exploration of its effects on the endocannabinoid system and its role in various physiological processes
- Investigation of its potential as a therapeutic agent for conditions such as chronic pain, inflammation, and anxiety
- Development of more potent and selective synthetic cannabinoids based on the structure of SDB-001
- Examination of the potential for SDB-001 to interact with other receptors and signaling pathways in the body
In conclusion, SDB-001 is a synthetic cannabinoid that has potential as a research tool for better understanding the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
SDB-001 can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3,5-dimethylbenzenesulfonyl chloride to form the intermediate 4-methoxybenzyl 3,5-dimethylbenzenesulfonate. This intermediate can then be reacted with 2-(4-methoxyphenyl)acetic acid and triethylamine to form SDB-001.
Aplicaciones Científicas De Investigación
SDB-001 has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes. Specifically, SDB-001 has been used to study the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Propiedades
Nombre del producto |
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] |
|---|---|
Fórmula molecular |
C30H28N2O6S |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-[3-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C30H28N2O6S/c1-37-25-13-9-21(10-14-25)17-29(33)31-23-5-3-7-27(19-23)39(35,36)28-8-4-6-24(20-28)32-30(34)18-22-11-15-26(38-2)16-12-22/h3-16,19-20H,17-18H2,1-2H3,(H,31,33)(H,32,34) |
Clave InChI |
XMSOPWKXSKUWEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)